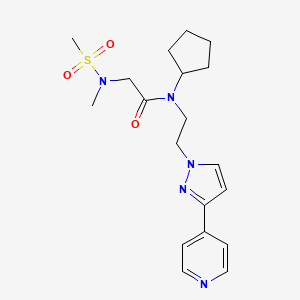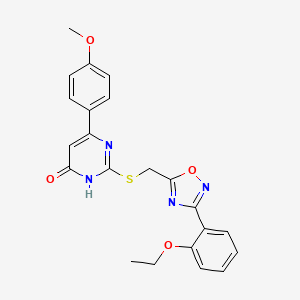
3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has gained attention due to its potential use in scientific research. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Reactions and Derivatives
- Nucleophilic Reactions of Quinoline Derivatives : Research demonstrates that small nucleophiles can convert quinoline derivatives to various complex compounds, showing the chemical versatility of these molecules (Hamby & Bauer, 1987).
Catalysis and Synthesis
- Use in Catalysis : Quinoline derivatives have been employed as ligands in rhodium-catalyzed asymmetric hydrogenation, indicating their potential in catalytic processes (Imamoto et al., 2012).
Biological and Pharmacological Applications
- Antituberculosis Agents : Certain quinoline derivatives are being researched for their antituberculosis activity, highlighting their potential in medical applications (Jaso et al., 2005).
- Antimicrobial Efficacy : Quinoline-based compounds show promise as antimicrobial agents, including activity against tuberculosis (Iosr Journals, Vora, & Vora, 2012).
Chemical Properties and Synthesis
- Chemical Synthesis and Properties : Various methods for the synthesis of quinoline derivatives have been developed, indicating a broad range of chemical properties and applications (Nasr, Abbasi, & Nabih, 1974).
Potential in Alzheimer’s Disease Treatment
- Alzheimer’s Disease Treatment : Some quinoline derivatives are being studied as potential treatments for Alzheimer’s disease, showcasing their role in neurodegenerative disease research (Makhaeva et al., 2020).
Corrosion Inhibition
- Anti-Corrosive Properties : Quinoline and its derivatives are noted for their effectiveness against metallic corrosion, useful in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-10-12-24(13-11-16)22-19-14-17(27-2)8-9-20(19)23-15-21(22)28(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUSEFHMLNWVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)



![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)


![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)
